

Atuveciclib Demonstrates Superior Physicochemical and Pharmacokinetic Profile Over Predecessor BAY-958

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BAY-958	
Cat. No.:	B605961	Get Quote

For Immediate Release

[City, State] – [Date] – New comparative analysis reveals that atuveciclib (BAY 1143572), a potent and highly selective clinical PTEFb/CDK9 inhibitor, possesses significantly improved physicochemical and drug metabolism and pharmacokinetics (DMPK) properties over its lead compound, **BAY-958**. These enhancements contribute to a more favorable overall profile for atuveciclib as a therapeutic candidate for cancer treatment.[1][2]

Atuveciclib, characterized by an unusual benzyl sulfoximine group, emerged from lead optimization efforts that specifically targeted improvements in kinase selectivity, as well as physicochemical and DMPK properties.[1][2][3] In contrast, **BAY-958**, while a potent PTEFb/CDK9 inhibitor, was hampered by unfavorable characteristics that limited its clinical development.[1][4]

Enhanced Physicochemical Properties

A key differentiator between the two compounds lies in their aqueous solubility and permeability. **BAY-958** exhibited low aqueous solubility of 11 mg/L at pH 6.5 and a moderate permeability coefficient in Caco-2 cells, coupled with a high efflux ratio.[1][3] These factors likely contributed to its poor absorption and low bioavailability.[1] In contrast, atuveciclib was developed to have an improved overall profile, suggesting enhancements in these critical areas.[1]



Superior Pharmacokinetic Profile

The pharmacokinetic parameters further underscore the advantages of atuveciclib. While **BAY-958** demonstrated high metabolic stability in in vitro studies, it suffered from a short half-life (0.7 h) and low oral bioavailability (10%) in rats.[1][3] Conversely, atuveciclib exhibits a significantly improved oral bioavailability of 54% in rats, along with low blood clearance.[5]

The following tables summarize the key comparative data between atuveciclib and **BAY-958**.

Table 1: Comparison of Physicochemical and In

Vitro DMPK Properties

Property	Atuveciclib (BAY 1143572)	BAY-958	Reference
Aqueous Solubility (pH 6.5)	Improved	11 mg/L	[1]
Caco-2 Permeability (Papp A → B)	35 nm/s	22 nm/s	[1]
Caco-2 Efflux Ratio	6	15	[1]
Metabolic Stability (Rat Hepatocytes)	High	High	[1]
Metabolic Stability (Rat Liver Microsomes)	High	High	[1]

Table 2: Comparison of In Vivo Pharmacokinetic Properties in Rats



Property	Atuveciclib (BAY 1143572)	BAY-958	Reference
Blood Clearance (CLb)	1.1 L/h/kg	0.5 L/h/kg	[1][5]
Volume of Distribution (Vss)	1.0 L/kg	1.4 L/kg	[1][5]
Half-life (t1/2)	Not explicitly stated	0.7 h	[1]
Oral Bioavailability	54%	10%	[1][5]
Blood/Plasma Ratio	~1	~3:1	[1][5]

Table 3: Comparison of In Vitro Kinase Inhibitory

Activity

Target	Atuveciclib (BAY 1143572) IC50 (nM)	BAY-958 IC50 (nM)	Reference
CDK9/CycT1	13	11	[1]
CDK2/CycA	>1000	1080	[1]
GSK3α	45	Not Reported	[1]
GSK3β	87	Not Reported	[1]

Signaling Pathway and Mechanism of Action

Both atuveciclib and **BAY-958** act as inhibitors of the Positive Transcription Elongation Factor b (P-TEFb), a heterodimer of cyclin-dependent kinase 9 (CDK9) and a cyclin partner (primarily Cyclin T1).[1][6] P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation. [6] By inhibiting CDK9, these compounds prevent this phosphorylation event, leading to a halt in the transcription of key tumor-promoting genes and ultimately inducing apoptosis in cancer cells.[6][7]





Click to download full resolution via product page

Caption: Mechanism of action of Atuveciclib and BAY-958 via inhibition of the P-TEFb complex.

Experimental Protocols Kinase Assays

The inhibitory activity of the compounds against various kinases was determined using established protocols. For the CDK9/CycT1 assay, recombinant full-length His-tagged human CDK9 and CycT1 were used. The kinase reaction utilized a biotinylated peptide substrate. The assays were performed with an ATP concentration of 10 µM.[1][3]

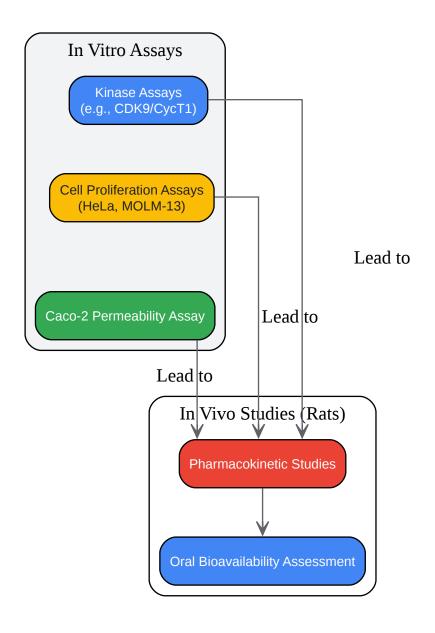
Cell Proliferation Assay

The antiproliferative activity of the compounds was assessed in various cancer cell lines, including HeLa and MOLM-13 cells. Cells were treated with the test compounds for a period of 96 hours, after which cell viability was measured to determine the IC50 values.[1]

Caco-2 Permeability Assay

To evaluate the intestinal permeability and potential for active transport of the compounds, a Caco-2 cell monolayer assay was employed. The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral ($A \rightarrow B$) and basolateral-to-apical ($B \rightarrow A$) directions to calculate the efflux ratio.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Atuveciclib | C18H18FN5O2S | CID 121488167 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Novel, Orally Bioavailable CDK9 Inhibitor Atuveciclib Sensitises Pancreatic Cancer Cells to TRAIL-induced Cell Death | Anticancer Research [ar.iiarjournals.org]
- To cite this document: BenchChem. [Atuveciclib Demonstrates Superior Physicochemical and Pharmacokinetic Profile Over Predecessor BAY-958]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605961#assessing-the-improvedphysicochemical-properties-of-atuveciclib-over-bay-958]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com